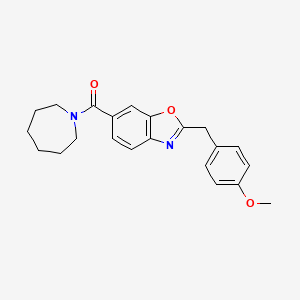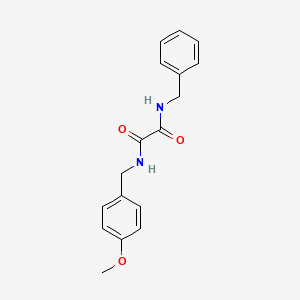![molecular formula C21H25N3O3 B5146562 6-oxo-N-(2-phenoxyethyl)-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5146562.png)
6-oxo-N-(2-phenoxyethyl)-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-oxo-N-(2-phenoxyethyl)-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
6-oxo-N-(2-phenoxyethyl)-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of 6-oxo-N-(2-phenoxyethyl)-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide involves the modulation of various signaling pathways that are involved in the pathophysiology of different diseases. In cancer, it inhibits the activity of enzymes such as topoisomerase II and cyclin-dependent kinases, which are essential for cell proliferation. In inflammation, it inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the production of pro-inflammatory cytokines. In neurological disorders, it reduces oxidative stress and inflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Biochemical and Physiological Effects:
6-oxo-N-(2-phenoxyethyl)-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects in different studies. In cancer, it induces apoptosis and cell cycle arrest by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In inflammation, it reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) by inhibiting the activation of NF-κB and MAPK signaling pathways. In neurological disorders, it reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-oxo-N-(2-phenoxyethyl)-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its potential therapeutic applications in various fields, which makes it a promising candidate for further research. However, there are some limitations to its use in lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. It also has low bioavailability, which limits its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the research of 6-oxo-N-(2-phenoxyethyl)-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide. In cancer research, further studies are needed to investigate its efficacy in different types of cancer and to optimize its dosage and administration routes. In inflammation research, more studies are needed to elucidate its mechanism of action and to explore its potential as a therapeutic agent for inflammatory diseases. In neurological disorders, further studies are needed to investigate its neuroprotective effects and to explore its potential as a therapeutic agent for neurodegenerative diseases. In addition, more studies are needed to improve its solubility and bioavailability to enhance its effectiveness in different applications.
Métodos De Síntesis
The synthesis of 6-oxo-N-(2-phenoxyethyl)-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide involves the reaction between 2-(2-pyridinyl)ethylamine and 6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate that undergoes cyclization to yield the final product. The reaction conditions such as temperature, solvent, and reaction time play a crucial role in determining the yield and purity of the product.
Propiedades
IUPAC Name |
6-oxo-N-(2-phenoxyethyl)-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-20-10-9-17(16-24(20)14-11-18-6-4-5-12-22-18)21(26)23-13-15-27-19-7-2-1-3-8-19/h1-8,12,17H,9-11,13-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBGBNFCBKZMNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCCOC2=CC=CC=C2)CCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-N-(2-phenoxyethyl)-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(2,4-difluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5146486.png)
![N-(2,4-dichlorophenyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B5146499.png)

![10-acetyl-11-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5146512.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146525.png)
![3-({5-[(2,4-dinitrophenyl)amino]-2-methylphenyl}imino)-2-(4-nitrophenyl)-1-indanone](/img/structure/B5146533.png)
![1,3-dimethyl-5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146543.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5146548.png)

![9-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5146567.png)
![2-[tert-butyl(methyl)amino]ethyl 2-thiophenecarboxylate hydrochloride](/img/structure/B5146568.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]piperidine](/img/structure/B5146576.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5146589.png)